molecular formula C9H6BrClO2 B1523106 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one CAS No. 890839-47-1

8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one

Cat. No.: B1523106
CAS No.: 890839-47-1
M. Wt: 261.5 g/mol
InChI Key: YSDPWUIFEAAHIG-UHFFFAOYSA-N
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Description

8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one is a useful research compound. Its molecular formula is C9H6BrClO2 and its molecular weight is 261.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Structure and Synthesis

The study of molecular and supramolecular structures of chromen-4-one derivatives has revealed their potential in materials science and organic synthesis. For instance, the synthesis and characterization of chromen-pyrazole derivatives, including halogenated isomers, have provided insights into their structural properties and interactions. These findings are crucial for developing new materials with tailored properties (Padilla-Martínez et al., 2011).

Agonists for G Protein-Coupled Receptors

Derivatives of chromen-4-one have been identified as novel agonists for G protein-coupled receptors (GPCRs), notably GPR35. These compounds have shown significant selectivity and potency, highlighting their potential in pharmacological research and drug development (Funke et al., 2013).

Cytotoxicity Studies

Research into the cytotoxic effects of chromen derivatives on cancer cell lines has provided valuable information for the development of new anticancer agents. For example, specific halogenated dihydropyrano[3,2-b]chromene derivatives have demonstrated notable cytotoxicity against lung and breast cancer cell lines, suggesting their potential as leads for anticancer drug discovery (Sabouri et al., 2022).

Microwave-Assisted Synthesis

The application of microwave-assisted synthesis techniques to chromen derivatives has been explored to improve the efficiency and yield of these compounds. This approach facilitates the rapid synthesis of chromen-4-one derivatives, which are of interest for their biological and chemical properties (Dao et al., 2018).

Antimicrobial Activity

Some novel chromen-4-one derivatives have been synthesized and tested for their antimicrobial activities. These studies have highlighted the potential of such compounds in the development of new antimicrobial agents, with specific derivatives showing significant activity against various bacterial strains (Vijesh et al., 2010).

Safety and Hazards

The safety and hazards associated with “8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one” are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

8-bromo-6-chloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDPWUIFEAAHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655601
Record name 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-47-1
Record name 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one in organic synthesis?

A1: this compound serves as a crucial building block in the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones []. This compound can undergo reactions under Mannich conditions, leading to the formation of 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one. Further modifications, including an aza-Michael reaction and SeO2 oxidation, ultimately yield the target 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones.

Q2: What is the potential application of the synthesized compounds derived from this compound?

A2: The research highlights that the Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, synthesized using this compound as a starting material, hold promise for the development of chromone-based beta-turn peptidomimetics []. These peptidomimetics are of significant interest in medicinal chemistry due to their potential to mimic the structure and function of natural peptides, offering opportunities for therapeutic development.

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